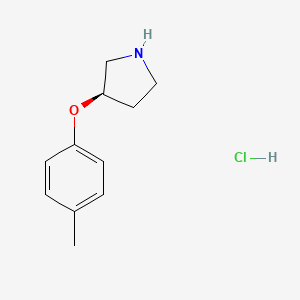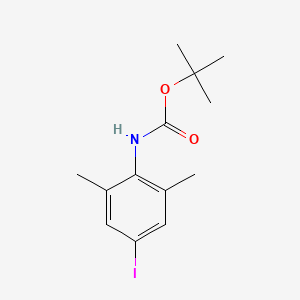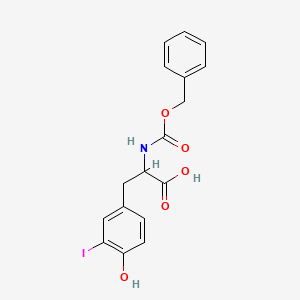
3-(4-Hydroxy-3-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-(4-hydroxy-3-iodophényl)-2-(phénylméthoxycarbonylamino)propanoïque est un composé organique complexe qui présente un groupe hydroxyle, un atome d’iode et un groupe phénylméthoxycarbonylamino liés à un squelette d’acide propanoïque
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 3-(4-hydroxy-3-iodophényl)-2-(phénylméthoxycarbonylamino)propanoïque implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend l’iodation d’un composé hydroxyphénylé suivie de l’introduction du groupe phénylméthoxycarbonylamino par une série d’étapes de protection et de déprotection. L’étape finale implique la formation de la fraction acide propanoïque dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela comprend l’utilisation de catalyseurs spécifiques, de solvants et de contrôle de la température pour faciliter les réactions efficacement. Le processus peut également impliquer des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le produit final sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-(4-hydroxy-3-iodophényl)-2-(phénylméthoxycarbonylamino)propanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former un groupe carbonyle.
Réduction : L’atome d’iode peut être réduit en atome d’hydrogène.
Substitution : L’atome d’iode peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des nucléophiles tels que l’azoture de sodium (NaN3) ou les thiols (R-SH) peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Formation d’une cétone ou d’un aldéhyde.
Réduction : Formation d’un hydrocarbure.
Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
L’acide 3-(4-hydroxy-3-iodophényl)-2-(phénylméthoxycarbonylamino)propanoïque a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les molécules biologiques et les voies métaboliques.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoire et anticancéreuse.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme D'action
Le mécanisme d’action de l’acide 3-(4-hydroxy-3-iodophényl)-2-(phénylméthoxycarbonylamino)propanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes hydroxyle et iode peuvent participer aux liaisons hydrogène et aux liaisons halogènes, respectivement, influençant l’affinité de liaison du composé aux protéines et aux enzymes. Le groupe phénylméthoxycarbonylamino peut améliorer la stabilité et la biodisponibilité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 3-(4-hydroxy-3-chlorophényl)-2-(phénylméthoxycarbonylamino)propanoïque
- Acide 3-(4-hydroxy-3-bromophényl)-2-(phénylméthoxycarbonylamino)propanoïque
- Acide 3-(4-hydroxy-3-fluorophényl)-2-(phénylméthoxycarbonylamino)propanoïque
Unicité
L’acide 3-(4-hydroxy-3-iodophényl)-2-(phénylméthoxycarbonylamino)propanoïque est unique en raison de la présence de l’atome d’iode, qui peut influencer considérablement sa réactivité chimique et son activité biologique par rapport à ses analogues chloro, bromo et fluoro. La plus grande taille et la plus grande polarisabilité de l’atome d’iode peuvent conduire à des schémas d’interaction différents avec les cibles moléculaires, ce qui rend ce composé particulièrement intéressant pour des recherches plus approfondies.
Propriétés
IUPAC Name |
3-(4-hydroxy-3-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO5/c18-13-8-12(6-7-15(13)20)9-14(16(21)22)19-17(23)24-10-11-4-2-1-3-5-11/h1-8,14,20H,9-10H2,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVSCHJHQHQCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=C(C=C2)O)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
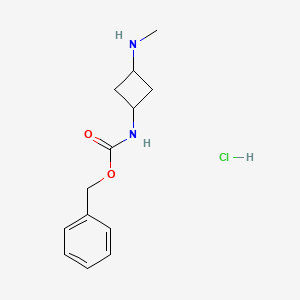
![benzyl N-[8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B12285323.png)
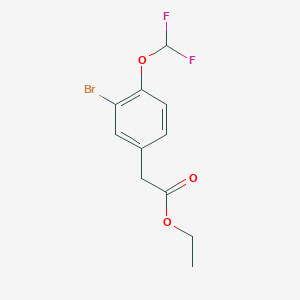


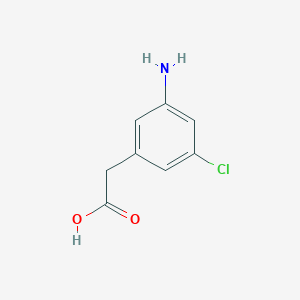

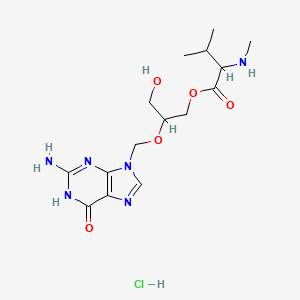
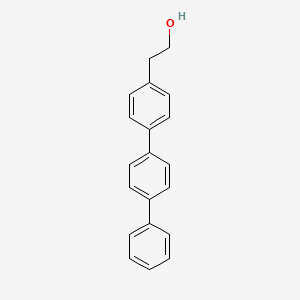

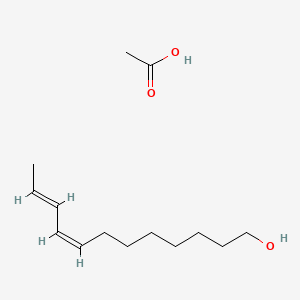
![6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid](/img/structure/B12285382.png)
